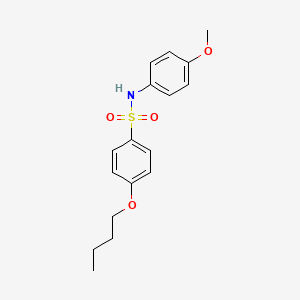
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of 4-methoxyaniline, which is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyaniline.
Sulfonation: The 4-butoxyaniline is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
Formation of the Final Compound: Finally, the sulfonyl chloride intermediate is reacted with 4-methoxyaniline to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets. Sulfonamides typically inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This can lead to the disruption of essential biological processes, making sulfonamides effective as antibacterial agents.
Comparación Con Compuestos Similares
Similar Compounds
4-butoxybenzenesulfonamide: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.
N-(4-methoxyphenyl)benzenesulfonamide: Lacks the butoxy group, which may influence its solubility and interaction with biological targets.
4-methoxy-N-(4-methylphenyl)benzenesulfonamide: Contains a methyl group instead of a butoxy group, which can alter its chemical properties and applications.
Uniqueness
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both butoxy and methoxyphenyl groups. These groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-butoxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-13-22-16-9-11-17(12-10-16)23(19,20)18-14-5-7-15(21-2)8-6-14/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGLGVCVMPUOMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-Dimethylphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B4953308.png)
![1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4953313.png)
![N-(3-hydroxypropyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4953315.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
![methyl (2S,4S,5R)-5-(2-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]-1,2-dimethylpyrrolidine-2-carboxylate](/img/structure/B4953328.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
![N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B4953354.png)
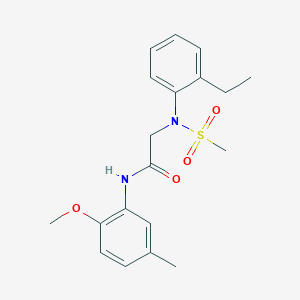
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)
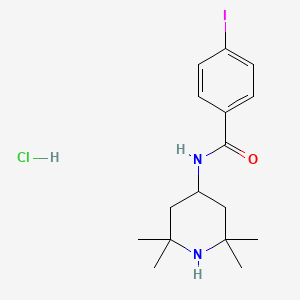
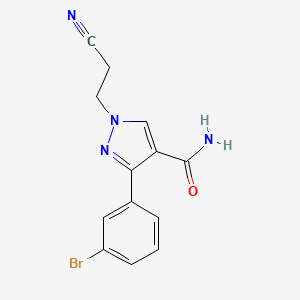
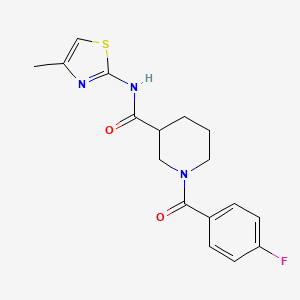
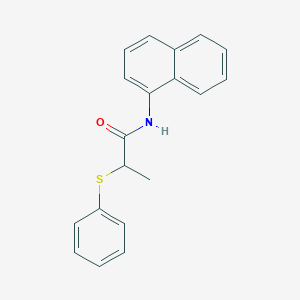
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
